molecular formula C10H15NO B1608439 2-(2-Methoxy-5-methylphenyl)ethanamine CAS No. 46035-71-6

2-(2-Methoxy-5-methylphenyl)ethanamine

Cat. No. B1608439
CAS RN: 46035-71-6
M. Wt: 165.23 g/mol
InChI Key: SMZOUWXMTYCWNB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)ethanamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.232 . It is a specialty product used for proteomics research .

Scientific Research Applications

Characterization of Metabolic Pathways

  • Cytochrome P450 Enzymes in Metabolism : A study identified the key cytochrome P450 enzymes (CYP3A4 and CYP2D6) involved in the metabolism of NBOMe compounds, including analogues of 2-(2-Methoxy-5-methylphenyl)ethanamine. The research also characterized the primary metabolites through hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation processes (Nielsen et al., 2017).

Pharmacological Properties

  • Psychoactive Substituted Phenethylamines : Another study explored the pharmacology of substituted phenethylamines, including NBOMe and NBOH derivatives, highlighting their high potency as agonists at 5-HT2A receptors, a property associated with hallucinogenic effects. This research provided insight into the potential recreational use and toxicity of these compounds (Eshleman et al., 2018).

Detection and Quantification in Biological Samples

  • High-Performance Liquid Chromatography : Techniques have been developed for the detection and quantification of NBOMe compounds in human serum, indicating the relevance of these substances in clinical toxicology and forensic investigations (Poklis et al., 2013).

Neuropharmacology and Toxicity

  • Comparative Neuropharmacology : Research comparing NBOMe compounds to their 2C analogs and other hallucinogens revealed their potent 5-HT2A agonistic effects in rats, which are consistent with the hallucinogenic effects reported in humans. These studies help in understanding the drug's actions and potential risks (Elmore et al., 2018).

  • Severe Poisoning Cases : Case series have documented significant morbidity and even fatalities associated with the use of NBOMe substances, underscoring the urgent need for awareness and preventive measures to mitigate the risks associated with their use (Hieger et al., 2015).

properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZOUWXMTYCWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407169
Record name 2-(2-methoxy-5-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46035-71-6
Record name 2-(2-methoxy-5-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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